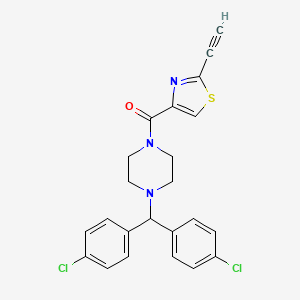
Bcp-T.A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCP-T.A. is a ferroptosis inducer that acts by binding to glutathione peroxidase 4 (GPX4). Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides. This compound. has shown potent activity in inducing ferroptosis in various cell lines, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: BCP-T.A. is synthesized through a series of chemical reactions involving heterocyclic electrophiles. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Industrial Production Methods: The industrial production of this compound. involves the large-scale synthesis of its precursor molecules, followed by the CuAAc reaction under controlled conditions. The reaction is typically carried out in the presence of a copper catalyst and an appropriate solvent, such as dimethyl sulfoxide (DMSO), to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: BCP-T.A. undergoes several types of chemical reactions, including:
Oxidation: this compound. can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound. can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound., as well as substituted compounds with different functional groups .
Scientific Research Applications
BCP-T.A. has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in studies of ferroptosis to understand the mechanisms of cell death.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce ferroptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
BCP-T.A. exerts its effects by binding to glutathione peroxidase 4 (GPX4), an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. By inhibiting GPX4, this compound. leads to the accumulation of lipid peroxides, triggering ferroptosis. This process involves the activation of various molecular pathways, including the production of reactive oxygen species (ROS) and the disruption of cellular redox balance .
Comparison with Similar Compounds
β-Caryophyllene: A natural bicyclic sesquiterpene with anti-inflammatory properties.
Caryophyllene oxide: An oxidized form of β-caryophyllene with similar biological activities.
Comparison: BCP-T.A. is unique in its ability to induce ferroptosis by specifically targeting GPX4, whereas β-caryophyllene and caryophyllene oxide primarily exert anti-inflammatory effects through different mechanisms. This specificity makes this compound. a valuable tool for studying ferroptosis and exploring its therapeutic potential .
Properties
Molecular Formula |
C23H19Cl2N3OS |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(2-ethynyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C23H19Cl2N3OS/c1-2-21-26-20(15-30-21)23(29)28-13-11-27(12-14-28)22(16-3-7-18(24)8-4-16)17-5-9-19(25)10-6-17/h1,3-10,15,22H,11-14H2 |
InChI Key |
XWHYWEHRTWXUFV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CS1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


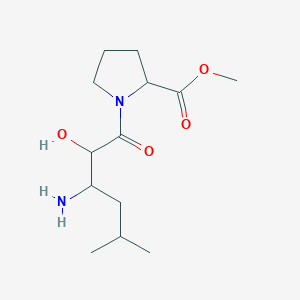
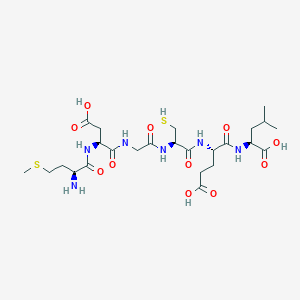


![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)
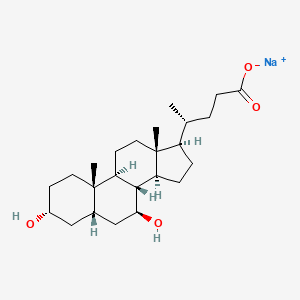

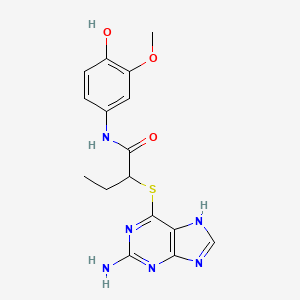
![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)
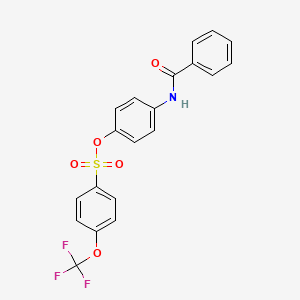
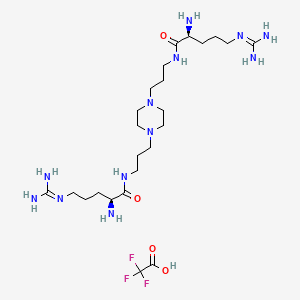
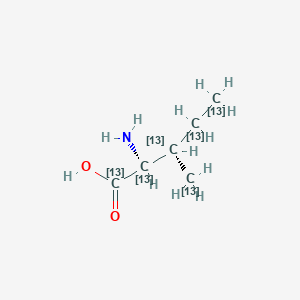

![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830494.png)
